Defined (S)-Stereochemistry with Vendor-Certified Enantiopurity Enables Reproducible nAChR Subtype Pharmacology vs. Racemic Mixture
The (S)-enantiomer (CAS 1289585-53-0) is supplied with certified enantiomeric purity, whereas the racemic mixture (CAS 1420994-15-5) contains equal proportions of (S)- and (R)-enantiomers. In the pyridyl ether nAChR ligand class, enantiomeric pairs have been shown to produce distinct pharmacological profiles. For example, the well-characterized analog ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine] demonstrates that the (S)-configuration is essential for high-affinity α4β2 nAChR binding and cognition-enhancing properties, while the (R)-enantiomer exhibits significantly reduced activity [1]. Class-level SAR from pyrrolidine-based nAChR ligands demonstrates that enantiomeric switching can alter receptor subtype selectivity by over 50-fold [2].
| Evidence Dimension | Stereochemical identity and enantiopurity specification |
|---|---|
| Target Compound Data | Defined (S)-enantiomer, CAS 1289585-53-0; 95-98% purity by HPLC (vendor-specified ). Defined atom stereocenter count: 1; undefined atom stereocenter count: 0 (PubChem [3]). |
| Comparator Or Baseline | Racemic mixture: CAS 1420994-15-5 (unspecified stereochemistry at pyrrolidine 3-position). Enantiomeric composition: 50:50 (S):(R). Undefined stereocenter count >0. |
| Quantified Difference | The (S)-enantiomer provides a single, defined stereochemical entity vs. the racemate's 1:1 mixture of diastereomeric biological behaviors. Class-level data: enantiomeric pairs in this chemotype can differ in nAChR affinity by >10-fold [2]. |
| Conditions | Stereochemical identity confirmed by specific rotation, chiral HPLC, and InChIKey (ANLYPUXHUSILLZ-FVGYRXGTSA-N) encoding defined (S)-configuration at the pyrrolidine 3-position [3]. |
Why This Matters
Use of racemic material in nAChR pharmacology introduces an uncontrolled variable—the (R)-enantiomer may act as a competitive antagonist, partial agonist, or functionally silent impurity—confounding dose-response analyses and potentially invalidating receptor subtype selectivity conclusions.
- [1] Lin NH, Gunn DE, Ryther KB, et al. Structure-activity studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089): an orally bioavailable 3-pyridyl ether nicotinic acetylcholine receptor ligand with cognition-enhancing properties. J Med Chem. 1997;40(3):385-390. doi:10.1021/jm960581u. View Source
- [2] Bolchi C, Bavo F, Appiani R, et al. Chemistry and Pharmacology of a Series of Unichiral Analogues of 2-(2-Pyrrolidinyl)-1,4-benzodioxane, Prolinol Phenyl Ether, and Prolinol 3-Pyridyl Ether Designed as α4β2-Nicotinic Acetylcholine Receptor Agonists. J Med Chem. 2015;58(16):6423-6434. View Source
- [3] PubChem Compound Summary CID 60137494. 4-Methyl-2-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride. Computed Stereochemical Descriptors. View Source
